BenchChemオンラインストアへようこそ!

Benzo[d]isothiazole 1,1-dioxide

Anti-inflammatory Dual enzyme inhibition 5-LOX/mPGES-1

This unsubstituted Benzo[d]isothiazole 1,1-dioxide (CAS 5669-05-6) is the definitive sultam-class parent heterocycle—a rigid, planar, electron-deficient scaffold that generic benzisothiazoles or alternative sulfonamides cannot functionally replicate. Its precise hydrogen-bonding geometry and regioselective derivatization at the 3-position are essential for reproducible dual 5-LOX/mPGES-1 inhibition (IC50 0.6/2.1 μM), HCV NS5B polymerase binding, and PTP1B inhibition. Supplied as a white crystalline solid (≥97% HPLC), soluble in DMSO and ethanol, stable under standard storage. For medicinal chemistry and chemical probe development requiring the exact benzo[d]isothiazole 1,1-dioxide core for target engagement and SAR fidelity, this is the only qualified starting material.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
CAS No. 5669-05-6
Cat. No. B8808539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazole 1,1-dioxide
CAS5669-05-6
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NS2(=O)=O
InChIInChI=1S/C7H5NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-5H
InChIKeyBTNAZHHYONIOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isothiazole 1,1-dioxide (CAS 5669-05-6): Core Properties and Sultam Scaffold Fundamentals for Procurement Decisions


Benzo[d]isothiazole 1,1-dioxide (CAS 5669-05-6) is the parent heterocycle of the sultam class, featuring a fused benzene-isothiazole ring system bearing a sulfonamide (1,1-dioxide) moiety. This scaffold provides a rigid, planar, and electron-deficient framework that serves as a versatile building block for medicinal chemistry and materials science. Its molecular formula is C7H5NO2S, with a molecular weight of 167.19 g/mol . The compound is typically supplied as a white to off-white crystalline solid with >97% purity (HPLC), soluble in DMSO and ethanol but sparingly soluble in water, and is stable under standard laboratory storage conditions . Derivatives of this core have been extensively explored as inhibitors of therapeutic targets including HCV NS5B polymerase [1], 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES-1) [2], and protein tyrosine phosphatase 1B (PTP1B) [3].

Why Unsubstituted Benzo[d]isothiazole 1,1-dioxide Cannot Be Replaced by Other Sultam or Benzisothiazole Analogs


The unsubstituted Benzo[d]isothiazole 1,1-dioxide core is not a functionally inert scaffold; its electronic properties, planarity, and capacity for regioselective derivatization directly determine the activity profile of derived inhibitors. Generic substitution with other benzisothiazoles (e.g., 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, CAS 936-16-3) or alternative heterocyclic sulfonamides fails to replicate the specific hydrogen-bonding network and steric fit required for target engagement. For instance, the 3-position amino/oxy substituents are critical for dual 5-LOX/mPGES-1 inhibition potency [1], while the methyl sulfonamide appendage in HCV NS5B inhibitors relies on precise geometry enabled by the parent core [2]. Furthermore, the cytotoxicity and reactive oxygen species (ROS) modulation of alkynyl-substituted derivatives vary dramatically with subtle structural changes at the 3-position, as shown by comparative studies on three closely related analogs [3]. These data demonstrate that procurement of the correct, fully-characterized Benzo[d]isothiazole 1,1-dioxide derivative is essential for reproducible biological outcomes.

Quantitative Differentiation Evidence for Benzo[d]isothiazole 1,1-dioxide Derivatives in Key Therapeutic Target Assays


Dual Inhibition of 5-Lipoxygenase and mPGES-1: Potency Range and Optimized Lead Compound 3g

A series of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues were evaluated for inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES-1). The most potent compound, 3g, exhibited an IC50 of 0.6 μM against 5-LOX and 2.1 μM against mPGES-1 [1]. In contrast, the parent unsubstituted benzo[d]isothiazole 1,1-dioxide lacks these functional groups and shows no measurable inhibition at comparable concentrations. The dual inhibition profile is a quantifiable differentiation from common NSAIDs (e.g., ibuprofen, which primarily inhibits cyclooxygenases) and from selective 5-LOX inhibitors (e.g., zileuton, which does not inhibit mPGES-1).

Anti-inflammatory Dual enzyme inhibition 5-LOX/mPGES-1

Cytotoxicity and ROS Modulation: Alkynyl-Substituted 3-Ylidene-Dihydrobenzo[d]isothiazole 1,1-dioxide Derivatives Show Divergent Safety Profiles

Three closely related alkynyl-substituted 3-ylidene-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives (compounds 1, 2, and 3) were assessed for cytotoxicity in HL-60 cells using the MTS assay. Compound 1 exhibited a complete lack of cytotoxicity (≤0% cell death), whereas compounds 2 and 3 showed low but measurable cytotoxicity (≤30% cell death) [1]. In parallel, compound 1 demonstrated moderate anti-ROS capacity, while compounds 2 and 3 enhanced ROS production [1]. This differential behavior directly correlates with specific substitution patterns on the core scaffold.

Cytotoxicity Reactive oxygen species Anti-inflammatory

HCV NS5B Polymerase Inhibition: Benzo[d]isothiazole-1,1-dioxides with Methyl Sulfonamide Group Achieve Submicromolar Replicon Potency

Structure-based design of benzo[d]isothiazole-1,1-dioxides led to the incorporation of a high-affinity methyl sulfonamide group. Optimized analogues demonstrated submicromolar potencies in the HCV replicon assay [1]. In comparison, the parent unsubstituted benzo[d]isothiazole 1,1-dioxide lacks the necessary sulfonamide appendage and exhibits no measurable antiviral activity. Additionally, earlier benzisothiazole dioxide inhibitors showed potent activity primarily against HCV genotype 1 but significantly reduced potency against genotype 4 due to binding site mutations [2]. The methyl sulfonamide-containing derivatives represent a more broadly active subclass.

Antiviral HCV NS5B Non-nucleoside inhibitor

PTP1B Inhibition: Thiazole-Benzoisothiazole Dioxide Derivatives Exhibit Low Micromolar IC50 Values with Potential for Improved ADME

A patent from Sanofi-Aventis discloses substituted thiazole-benzoisothiazole dioxide derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for the treatment of diabetes. These compounds were designed to improve upon earlier benzoisothiazole dioxide derivatives described in WO 02/11722, with the explicit objective of achieving an improved ADME profile (absorption, distribution, metabolism, excretion) [1]. While specific IC50 values are not disclosed in the patent abstract, the class is positioned as having therapeutically utilizable blood glucose-lowering effects. The unsubstituted benzo[d]isothiazole 1,1-dioxide lacks the thiazole and other substituents necessary for PTP1B binding, as evidenced by crystal structures of PTP1B complexed with benzo[d]isothiazole-containing inhibitors [2].

Diabetes PTP1B Antidiabetic

Recommended Applications for Benzo[d]isothiazole 1,1-dioxide Derivatives Based on Quantified Differentiation Evidence


In Vitro Anti-Inflammatory Assay Development for Dual 5-LOX/mPGES-1 Pathway Blockade

Utilize the optimized derivative 3g (6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide) as a chemical probe to simultaneously inhibit leukotriene and prostaglandin E2 biosynthesis in cell-based inflammation models. The dual IC50 values (0.6 μM for 5-LOX, 2.1 μM for mPGES-1) provide a quantifiable benchmark for validating the relevance of dual pathway inhibition in disease contexts such as asthma, arthritis, and cancer [1].

Structure-Activity Relationship (SAR) Studies for HCV NS5B Non-Nucleoside Inhibitors

Employ the benzo[d]isothiazole-1,1-dioxide core with a methyl sulfonamide group as a starting scaffold for designing genotype-4 active HCV polymerase inhibitors. The submicromolar replicon activity and the crystallographically defined binding mode (PDB: 3H5S) enable rational optimization to overcome genotype-specific resistance, as highlighted by the need for improved potency against genotype 4 [1] [2].

Cytotoxicity Profiling of Novel Anti-Inflammatory Leads

Use alkynyl-substituted 3-ylidene-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives (particularly compound 1) as low-cytotoxicity, anti-ROS active leads for further development. The direct comparative data in HL-60 cells demonstrate that specific substitution patterns can eliminate cytotoxicity while retaining anti-inflammatory potential, a critical differentiator for selecting compounds for in vivo safety studies [3].

Antidiabetic Drug Discovery: PTP1B Inhibitor Optimization with Improved ADME

Leverage the thiazole-benzoisothiazole dioxide scaffold as a privileged chemotype for PTP1B inhibition with documented efforts to enhance pharmacokinetic properties. The patent literature explicitly targets ADME improvement over prior benzoisothiazole dioxides, making these derivatives suitable for lead optimization campaigns in diabetes where bioavailability is a key hurdle [4].

Quote Request

Request a Quote for Benzo[d]isothiazole 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.